molecular formula C13H20N+ B458844 2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM

2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM

Cat. No.: B458844
M. Wt: 190.3g/mol
InChI Key: YMLMVKIMQJMODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is a chemical compound with the molecular formula C13H20N+ It is a derivative of isoindoline, a bicyclic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM typically involves the reaction of isoindoline derivatives with appropriate alkylating agents. One common method involves the alkylation of isoindoline with butyl and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted isoindoline derivatives.

Scientific Research Applications

2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-2-methyl-1H-isoindole: Similar in structure but lacks the dihydro component.

    2-butyl-2-methyl-3H-isoindole: Another structural isomer with different reactivity.

    2-butyl-2-methyl-2,3-dihydro-1H-indole: Similar bicyclic structure but with different nitrogen positioning.

Uniqueness

2-BUTYL-2-METHYL-2,3-DIHYDRO-1H-ISOINDOL-2-IUM is unique due to its specific substitution pattern and the presence of the dihydro component, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N+

Molecular Weight

190.3g/mol

IUPAC Name

2-butyl-2-methyl-1,3-dihydroisoindol-2-ium

InChI

InChI=1S/C13H20N/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14/h5-8H,3-4,9-11H2,1-2H3/q+1

InChI Key

YMLMVKIMQJMODR-UHFFFAOYSA-N

SMILES

CCCC[N+]1(CC2=CC=CC=C2C1)C

Canonical SMILES

CCCC[N+]1(CC2=CC=CC=C2C1)C

Origin of Product

United States

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